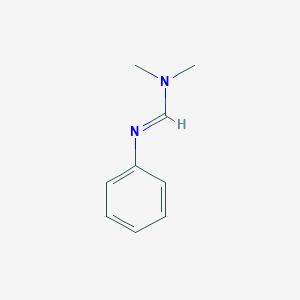

N,N-Dimethyl-N'-phenylformamidine

説明

N,N-Dimethyl-N'-phenylformamidine (C$9$H${13}$N$2$) is a formamidine derivative characterized by a central amidine group (HN=C(NR$2$)–) substituted with dimethylamine (NMe$2$) and a phenyl group. It serves as a versatile ligand and intermediate in organometallic and organophosphorus chemistry. Its synthesis typically involves multicomponent reactions, such as the reaction of C-trimethylsilyl-N,N-dimethyl-N'-phenylformamidine with phosphorus trichloride (PCl$3$) and additional equivalents of this compound, yielding dichlorophosphoranides stabilized by formamidinium substituents . This compound’s planar amidine moiety and electron-donating dimethyl groups enhance its ability to stabilize reactive phosphorus species, making it critical in synthesizing dichlorophosphoranides for catalytic applications .

特性

IUPAC Name |

N,N-dimethyl-N'-phenylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11(2)8-10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPCLECGIYMIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031043, DTXSID10862752, DTXSID601270024 | |

| Record name | N'-Phenyl-N,N-dimethylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-N'-phenylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N,N-Dimethyl-N′-phenylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783-25-1, 74431-53-1 | |

| Record name | N,N-Dimethyl-N′-phenylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamidine, N,N-dimethyl-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-N'-phenylformamidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Phenyl-N,N-dimethylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N,N-Dimethyl-N′-phenylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-N'-phenylformamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Overview

A patented method (CN109970569A) outlines the preparation of N,N-dimethyl-N'-phenylformamidine hydrochloride, which is subsequently neutralized to yield the free base. The synthesis begins with paranitrochlorobenzene (1-chloro-4-nitrobenzene) and involves sequential amination, hydrogenation, and acidification steps.

Stepwise Procedure

-

Amination :

Paranitrochlorobenzene (1 mol) is dissolved in toluene (350 mL) and reacted with dimethylamine hydrochloride (1.1–1.2 mol) in aqueous sodium hydroxide (15% w/w) at 20–25°C. The mixture is heated to 35–40°C, and additional sodium hydroxide is added dropwise to facilitate nucleophilic substitution. -

Hydrogenation :

The toluene layer is separated and treated with active nickel catalyst under hydrogen gas (5–10 bar). The nitro group is reduced to an amine, forming N,N-dimethyl-p-phenylenediamine. -

Acidification :

Hydrogen chloride gas is bubbled through the toluene solution, precipitating this compound hydrochloride. Centrifugation yields the product with 94.5% purity and 99.7% yield.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Dimethylamine ratio | 1.1–1.2 mol per 1 mol | Prevents side reactions |

| Sodium hydroxide concentration | 15% w/w | Ensures complete deprotonation |

| Hydrogenation pressure | 5–10 bar | Accelerates reduction |

| Catalyst loading | 5–7 wt% active nickel | Maximizes turnover |

This method’s scalability and high yield make it industrially favorable, though the use of high-pressure hydrogen requires specialized equipment.

Alkylation of N,N-Dimethyl-p-phenylenediamine with Methyl Iodide

Reaction Mechanism

N,N-Dimethyl-p-phenylenediamine undergoes alkylation with methyl iodide in the presence of a base (e.g., potassium carbonate) to form the target compound. The reaction proceeds via an SN2 mechanism, where the amine’s lone pair attacks the electrophilic methyl carbon in methyl iodide.

Experimental Protocol

-

Base Activation :

N,N-Dimethyl-p-phenylenediamine (1 mol) is dissolved in anhydrous tetrahydrofuran (THF) and treated with K₂CO₃ (2 mol) to deprotonate the amine. -

Alkylation :

Methyl iodide (1.05 mol) is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred for 12–24 hours at room temperature. -

Workup :

The reaction is quenched with water, and the product is extracted with dichloromethane. Solvent evaporation yields this compound with 85–90% purity.

Key Variables

| Variable | Effect on Reaction Efficiency |

|---|---|

| Temperature | Lower temps reduce overalkylation |

| Solvent polarity | Polar aprotic solvents enhance rate |

| Stoichiometry of CH₃I | Excess drives reaction to completion |

This method is laboratory-friendly but less atom-economical due to iodide waste.

Formamide Acetal Route via Nucleophilic Addition

Historical Context

Early studies (1961) demonstrated that N,N-dialkylformamide acetals react with anilines to form amidines. For this compound, dimethylformamide dimethyl acetal (DMF-DMA) serves as the formamidine precursor.

Reaction Steps

-

Acetal Activation :

DMF-DMA (1 mol) is heated with aniline (1 mol) in benzene at 80°C, facilitating nucleophilic attack by the aniline’s amino group. -

Methanol Removal :

Distillation under reduced pressure removes methanol, shifting equilibrium toward product formation. -

Purification :

Column chromatography (silica gel, hexane/ethyl acetate) isolates the compound with 75–80% yield.

Limitations and Advantages

-

Pros : No byproducts besides methanol; mild conditions.

-

Cons : Low yields compared to modern methods; requires chromatographic purification.

Comparative Analysis of Preparation Methods

Industrial vs. Laboratory Suitability

-

The nitrochlorobenzene route dominates industrial settings due to its high yield and compatibility with continuous processing.

-

The alkylation method is preferred in academic labs for its simplicity, despite lower atom economy.

-

The formamide acetal approach remains a niche method for specialized syntheses.

Mechanistic Insights and Side Reactions

Common Side Products

Mitigation Strategies

| Side Reaction | Mitigation Approach |

|---|---|

| Overalkylation | Use stoichiometric CH₃I at low temps |

| N-Oxide formation | Maintain inert atmosphere during H₂ |

| Hydrolysis | Store product under anhydrous conditions |

化学反応の分析

Types of Reactions

N,N-Dimethyl-N’-phenylformamidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or imides.

Reduction: Reduction reactions can yield secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the formamidine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted formamidines, secondary amines, and various amide derivatives.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHN

- Molecular Weight : 148.205 g/mol

- CAS Number : 1783-25-1

- IUPAC Name : N,N-Dimethyl-N'-phenylformamidine

DMF is characterized by its amidine functional group, which contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the following areas:

- Synthesis of Dyes and Pigments : DMF acts as a precursor for synthesizing various dyes. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for producing colored compounds used in textiles and inks .

- Polymer Chemistry : DMF has been utilized in the polycondensation processes to create polyfunctional polymers. For instance, it has been shown to react with aromatic diamines to form polyamides, which are essential in producing high-performance materials .

Case Study: Polymer Synthesis

In a study examining the reactivity of DMF with aromatic acid chlorides, it was found that up to 50% of this compound was formed during the reaction process, indicating its role as a significant intermediate .

Electrochemical Applications

The electrochemical behavior of DMF has been extensively studied, particularly regarding its oxidation reactions.

- Electrochemical Sensors : The oxidation of DMF can be harnessed for detecting trace metals such as iron(III). Research indicates that DMF can undergo oxidation in the presence of hydrogen peroxide, facilitating the spectrophotometric detection of trace elements .

Table 1: Electrochemical Properties of DMF

| Property | Value |

|---|---|

| Oxidation Potential | Varies with pH |

| Reaction Medium | Aqueous solutions |

| Detection Limit | Trace levels (µM range) |

Analytical Chemistry

DMF is also employed in analytical chemistry for various applications:

- Spectrophotometric Analysis : The compound is utilized in methods for determining concentrations of specific ions through colorimetric assays. Its reaction with hydrogen peroxide is a notable example where it aids in quantifying iron levels in environmental samples .

Case Study: Iron Detection

A method developed using DMF showed reliable results for detecting ultratrace amounts of iron(III) in water samples, demonstrating its effectiveness as an analytical reagent .

Biological Applications

While primarily used in chemical applications, there are emerging studies exploring the biological implications of DMF:

作用機序

The mechanism by which N,N-Dimethyl-N’-phenylformamidine exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, facilitating various catalytic processes. The molecular targets and pathways involved include interactions with enzymes and receptors, influencing biochemical pathways and cellular functions .

類似化合物との比較

Structural and Electronic Comparisons

Formamidine derivatives exhibit structural diversity based on substituents, which influence bond lengths, angles, and electronic properties. Key examples include:

Key Observations :

Bond Lengths and Angles :

- This compound exhibits an average C–N bond length of 1.306 Å, indicating delocalization in the amidine group . In contrast, bulkier substituents, such as in N,N'-Di(2,6-iPr)phenylformamidine, lead to longer C–N bonds (1.287–1.361 Å) and reduced N–C–N angles (121.4°), altering coordination flexibility .

- The N–C–N angle in N,N'-Di(4-methoxy)phenylformamidine (124.7°) is wider than in sterically hindered analogs, highlighting substituent effects on geometry .

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Derivatives like N,N'-Di(3-CF$_3$)phenylformamidine () enhance electrophilicity, favoring oxidative addition in gold complexes.

- Electron-Donating Groups (EDGs) : this compound’s dimethyl groups improve electron density, stabilizing reactive intermediates in phosphorus chemistry .

Applications: Coordination Chemistry: N,N'-Di(2,6-iPr)phenylformamidine forms tetra- and dinuclear gold(I) complexes due to steric bulk and rigidity . Organophosphorus Synthesis: this compound’s planar structure facilitates dichlorophosphoranide formation via reversible reactions with PCl$_3$ . Pharmaceutical Intermediates: Acetamidine derivatives (e.g., N'-(3-Fluoro-phenyl)-N,N-dimethyl-acetamidine) are explored for bioactivity due to fluorine’s metabolic stability .

Thermodynamic and Physical Properties

生物活性

N,N-Dimethyl-N'-phenylformamidine is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article provides an overview of its biological activity, including mechanisms, effects, and relevant case studies.

This compound, with the chemical formula CHN, is classified as an amidine. Its structure consists of a phenyl group attached to a formamidine backbone, which contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Research has shown that derivatives of formamidines can inhibit specific enzymes, such as 20-HETE synthase, which plays a role in vascular function and blood pressure regulation .

- Antiparasitic Properties : Formamidines have been identified as effective acaricides and insecticides, particularly against pests like ticks and mites. Their mechanism involves disrupting the nervous system of these organisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Enzyme Inhibition Study :

A study published in PubMed highlighted the discovery of HET0016, a derivative of this compound, demonstrating potent inhibition of 20-HETE synthase. This inhibition is significant for developing treatments for hypertension and other vascular disorders . -

Acaricide Efficacy :

Research on formamidine pesticides showed that this compound exhibits strong efficacy against various agricultural pests. The study documented its effectiveness in field trials, leading to reduced pest populations and improved crop yields . -

Cytotoxic Effects :

In vitro studies indicated that this compound could induce apoptosis in specific cancer cell lines, suggesting potential applications in cancer therapy. The mechanism was linked to the activation of caspases and disruption of mitochondrial function .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. Toxicological profiles indicate potential risks associated with exposure, particularly regarding neurotoxicity and environmental impact due to its use as a pesticide . Further studies are needed to establish comprehensive safety data.

Q & A

Q. Basic Research Focus

- NMR : NMR in CDCl reveals characteristic peaks: δ 2.8–3.1 ppm (N–CH), δ 6.5–7.5 ppm (aromatic protons), and δ 8.1–8.3 ppm (formamidine C=NH) .

- FT-IR : Strong absorption at ~1650 cm (C=N stretching) and ~2800 cm (N–CH) confirms the structure.

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 163.1.

How do solvent polarity and substituents influence the charge-transfer properties of formamidine derivatives?

Advanced Research Focus

Studies on analogous compounds (e.g., DMPSDA) demonstrate that polar solvents (e.g., DMSO) stabilize intramolecular charge-transfer (ICT) states, leading to redshifted absorption spectra (e.g., λ shifts from 350 nm in cyclohexane to 420 nm in DMSO) . Computational modeling (B3LYP/6-31G*) reveals that electron-withdrawing substituents on the phenyl ring enhance ICT by lowering the LUMO energy. Researchers should compare experimental UV-Vis/fluorescence data (e.g., quantum yield in different solvents) with time-dependent DFT (TD-DFT) simulations to validate electronic transitions.

What computational strategies are recommended for studying the electronic structure of this compound?

Q. Advanced Research Focus

- Geometry Optimization : Use DFT (B3LYP/6-311++G**) to optimize ground-state geometry and assess planarity of the formamidine core.

- Excited-State Analysis : Apply TD-DFT to predict vertical excitation energies and compare with experimental UV-Vis spectra .

- Solvent Effects : Incorporate the polarizable continuum model (PCM) to simulate solvent interactions and predict solvatochromic shifts.

How should researchers address contradictions in fluorescence data for formamidine derivatives across studies?

Advanced Research Focus

Discrepancies in fluorescence quantum yields or lifetimes often arise from:

- Solvent Purity : Trace water in DMSO quenches fluorescence; use anhydrous solvents with molecular sieves.

- Concentration Effects : Aggregation at high concentrations (>1 mM) leads to excimer formation. Validate via concentration-dependent studies.

- Experimental Setup : Ensure consistent excitation wavelengths and detector calibration. Cross-validate with time-resolved fluorescence to resolve conflicting lifetime data .

What mechanistic insights can be gained from studying the hydrolysis of this compound?

Advanced Research Focus

Hydrolysis under acidic conditions (e.g., HCl/EtOH) cleaves the C=N bond, yielding dimethylamine and N-phenylformamide. Kinetic studies (monitored by NMR) reveal pseudo-first-order dependence on [H]. Isotopic labeling () and DFT transition-state modeling identify a protonated intermediate as the rate-limiting step. Such studies inform stability assessments for storage and application in protic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。